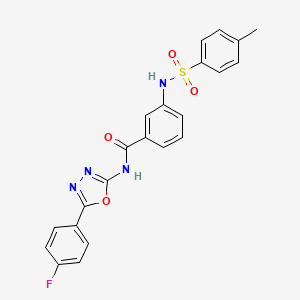

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide

説明

The compound N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 3. The benzamide moiety at position 2 is further modified with a 4-methylphenylsulfonamido group at the meta position. The sulfonamido group is a critical pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase, proteases) .

特性

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O4S/c1-14-5-11-19(12-6-14)32(29,30)27-18-4-2-3-16(13-18)20(28)24-22-26-25-21(31-22)15-7-9-17(23)10-8-15/h2-13,27H,1H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPHQIKVZWAMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C18H15FN4O2

- Molecular Weight : 338.34 g/mol

- IUPAC Name : N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenylsulfonamido)benzamide

Research indicates that this compound may exhibit multiple mechanisms of action:

- Inhibition of Enzymatic Activity : Similar compounds have shown efficacy in inhibiting enzymes such as α-amylase and other targets involved in metabolic processes.

- Antioxidant Properties : The presence of the oxadiazole moiety suggests potential antioxidant activity, which is beneficial in reducing oxidative stress in cells.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further anticancer drug development.

Biological Activity Assessment

The biological activity of this compound has been evaluated through various assays:

In Vitro Studies

| Assay Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| α-Amylase Inhibition | Enzymatic Activity | 0.85 | |

| Cytotoxicity | Cancer Cell Lines | 26–65 | |

| Antioxidant Activity | DPPH Radical Scavenging | 15.0 |

In Vivo Studies

In vivo studies using diabetic mouse models have shown promising results in glucose regulation:

- Study Design : Mice were treated with varying doses of the compound.

- Outcome : Significant reduction in blood glucose levels was observed at doses of 100 mg/kg body weight.

Case Studies

- Antidiabetic Effects : A study demonstrated that the compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice after ten days of treatment. The results indicated a dose-dependent response with maximum efficacy at higher doses.

- Cytotoxicity Evaluation : In a series of cytotoxicity assays against various cancer cell lines, the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

類似化合物との比較

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural Modifications and Molecular Properties

Table 1: Structural and Physicochemical Comparisons

*Calculated using ChemDraw.

Key Observations :

- The target compound has a higher molecular weight (451.47) compared to KKL-40 (351.26) due to the bulkier sulfonamido group. This may reduce membrane permeability but improve target affinity .

- LMM5 exhibits antifungal activity, suggesting that sulfamoyl substitutions on benzamide are critical for targeting fungal thioredoxin reductase .

Key Insights :

- The trifluoromethyl group in KKL-40 and Compound 19 enhances binding to hydrophobic enzyme pockets, contributing to nanomolar-level activity .

- The sulfonamido group in the target compound and LMM5 may interact with polar residues in enzyme active sites, as seen in LMM5’s antifungal efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。